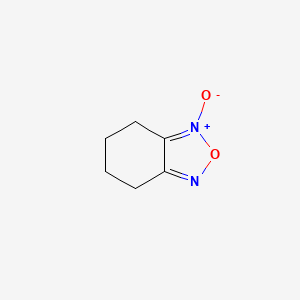
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is an organic compound with the molecular formula C16H26N2O2·HCl. This compound is known for its unique chemical structure, which includes a phenylpropyl group and a diethylaminoethyl group linked by a carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 3-phenylpropyl isocyanate with 2-(diethylamino)ethylamine. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid catalysts and automated systems can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Applications De Recherche Scientifique
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The diethylaminoethyl group can interact with receptor sites, modulating their function and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-(3-Phenyl-2-propynoyl)carbamate: Similar structure but with a propynoyl group instead of a propyl group.
2-(Diethylamino)ethyl 4-ethoxyphenylcarbamate: Contains an ethoxyphenyl group instead of a phenylpropyl group.
2-(Diethylamino)ethyl benzhydrylthiocarbamate: Contains a benzhydryl group instead of a phenylpropyl group.
Uniqueness
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is unique due to its specific combination of a phenylpropyl group and a diethylaminoethyl group linked by a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
101491-69-4 |
|---|---|
Formule moléculaire |
C16H27ClN2O2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-3-18(4-2)13-12-17-16(19)20-14-8-11-15-9-6-5-7-10-15;/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,17,19);1H |
Clé InChI |
LIBRAQNHRIRHEH-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCNC(=O)OCCCC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)


-methanone](/img/structure/B13744928.png)







![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
